2-Amino-2-(pyrimidin-2-yl)ethan-1-ol

Nicotinic acetylcholine receptors Ligand design Pyrimidine vs. pyridine substituent effects

2-Amino-2-(pyrimidin-2-yl)ethan-1-ol is a chiral, non-racemic amino alcohol building block where a primary amine and a hydroxymethyl group are substituted on the same benzylic carbon adjacent to a 2-pyrimidinyl ring. This compound belongs to the broader class of 2-aminopyrimidine derivatives, a privileged scaffold in medicinal chemistry for ATP-competitive kinase inhibition, as the 2-aminopyrimidine moiety effectively mimics the adenine hinge-binding region of ATP.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B13601936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(pyrimidin-2-yl)ethan-1-ol
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C(CO)N
InChIInChI=1S/C6H9N3O/c7-5(4-10)6-8-2-1-3-9-6/h1-3,5,10H,4,7H2
InChIKeyONSUNACLMWEBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(pyrimidin-2-yl)ethan-1-ol: A Chiral Amino Alcohol Scaffold for Kinase-Targeted Synthesis


2-Amino-2-(pyrimidin-2-yl)ethan-1-ol is a chiral, non-racemic amino alcohol building block where a primary amine and a hydroxymethyl group are substituted on the same benzylic carbon adjacent to a 2-pyrimidinyl ring. This compound belongs to the broader class of 2-aminopyrimidine derivatives, a privileged scaffold in medicinal chemistry for ATP-competitive kinase inhibition, as the 2-aminopyrimidine moiety effectively mimics the adenine hinge-binding region of ATP [1]. Its molecular formula is C₆H₉N₃O (MW 139.16 g/mol), and it is available in both racemic and enantiopure (R/S) forms, with the (R)-enantiomer registered under CAS 1402248-30-9 . The presence of the pyrimidine ring introduces an additional nitrogen heteroatom compared to analogous pyridine-based scaffolds, which can fundamentally alter hydrogen-bonding patterns, electronic distribution, and biological target engagement [2].

Why 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol Cannot Be Replaced by Generic Pyridine or Aminopyrimidine Isomers


Simple structural analogs such as 2-amino-2-(pyridin-2-yl)ethanol or 2-[(pyrimidin-2-yl)amino]ethan-1-ol are not functionally interchangeable with 2-amino-2-(pyrimidin-2-yl)ethan-1-ol in synthetic or biological contexts. The core differentiation originates from the nature and position of the nitrogen heteroatoms. As demonstrated in a comparative study of pyridine versus pyrimidine substituents, the introduction of a second ring nitrogen can enhance affinity and functional activity at specific biological targets, such as α6 subunit-containing neuronal nicotinic receptors, while simultaneously decreasing off-target activity at ganglionic receptors [1]. This electronic modulation directly impacts the compound's hydrogen-bond donor/acceptor potential (3 H-bond acceptors vs. 2 for the pyridine analog) and the basicity of the exocyclic amine, leading to distinct pharmacokinetic and reactivity profiles that cannot be replicated by analogs with a single nitrogen or a different connectivity [2].

Quantitative Differentiation Guide for 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol vs. Closest Analogs


Dual-Nitrogen Pyrimidine Core Enhances α6* Receptor Affinity vs. Pyridine Analog

In a direct head-to-head comparison on a small, diverse ligand set, replacing a pyridine substituent with a pyrimidine substituent increased binding affinity and/or functional activity at α6 subunit-containing neuronal nicotinic receptors (NNRs). The pyrimidine substitution also decreased activation of ganglionic nicotinic receptors, which are the primary source of off-target cardiovascular effects. This evidence establishes that the pyrimidine heterocycle of 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol is not a generic replacement for the common pyridine scaffold found in analogs like 2-amino-2-(pyridin-2-yl)ethanol, but rather a design element that directly modulates subtype selectivity and therapeutic index [1].

Nicotinic acetylcholine receptors Ligand design Pyrimidine vs. pyridine substituent effects

Increased Hydrogen-Bond Acceptor Count Distinguishes Pyrimidine from Pyridine-Based Scaffolds

Comparative physicochemical analysis shows that 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol possesses three hydrogen-bond acceptor (HBA) sites (pyrimidine N-1, pyrimidine N-3, and the oxygen of the hydroxyl group) compared to two HBA sites for the closest pyridine analog (2-Amino-2-(pyridin-2-yl)ethanol; pyridine N-1 and hydroxyl O). This difference in HBA count significantly alters the compound's topological polar surface area (TPSA), a key parameter in predicting blood-brain barrier penetration and oral bioavailability. Additionally, the distinct connectivity in 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol (primary amine on the benzylic position) versus its regioisomer 2-[(pyrimidin-2-yl)amino]ethan-1-ol (secondary amine linking the ring) creates a different hydrogen-bond donor arrangement (2 HBD vs. 2 HBD) and different metabolic lability at the amino group [1].

Hydrogen bonding Drug-likeness Physicochemical property differentiation

Stereochemical Definition Enables Enantiopure Synthesis not Possible with Regioisomeric Aminopyrimidine Building Blocks

2-Amino-2-(pyrimidin-2-yl)ethan-1-ol is available in enantiopure (R)- and (S)-forms (CAS 1402248-30-9 and 1402248-34-3, respectively), which is not structurally feasible for the regioisomer 2-[(pyrimidin-2-yl)amino]ethan-1-ol (CAS 1742-25-2) that lacks a chiral center. This stereochemical definition enables the direct introduction of chirality into lead compounds without requiring additional chiral separations. For procurement in asymmetric synthesis programs, the (R)-enantiomer is specifically documented as a key intermediate in kinase inhibitor patents, including EP 3670500 A4, where pyrimidinyl amino compounds with protein kinase inhibitory activity are claimed [1]. The ability to source a pre-resolved enantiomer reduces synthetic step-count by at least one (chiral resolution or asymmetric step) and ensures defined stereochemical purity from the building block stage.

Chiral resolution Enantiomeric purity Stereospecific synthesis

High-Impact Application Scenarios for 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol Based on Quantitative Evidence


Stereospecific Synthesis of JAK/SYK Kinase Inhibitors

As evidenced by patent EP 3670500 A4, enantiopure (R)-2-Amino-2-(pyrimidin-2-yl)ethan-1-ol serves as a critical chiral intermediate for constructing pyrimidinyl amino compounds with potent inhibitory activity against the JAK and SYK kinase families. Procurement of the pre-resolved (R)-enantiomer is essential for programs targeting inflammatory and autoimmune diseases, where the defined stereochemistry of the final drug substance is a regulatory requirement and the achiral regioisomer 2-[(pyrimidin-2-yl)amino]ethan-1-ol cannot serve as a substitute [1].

Design of Subtype-Selective CNS Ligands with Reduced Cardiovascular Off-Target Effects

The class-level evidence from comparative pyridine vs. pyrimidine studies demonstrates that incorporating a pyrimidine heterocycle, as in 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol, can enhance selectivity for α6* neuronal nicotinic receptors while decreasing ganglionic receptor activation. This makes the compound a valuable starting material for CNS drug discovery programs targeting smoking cessation or other neurological indications where ganglionic side effects are a known liability of pyridine-based chemotypes [2].

Chiral Pool Building Block for Asymmetric Library Synthesis with Distinct TPSA Properties

With a TPSA of ~59 Ų and three hydrogen-bond acceptors, 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol occupies a property-space niche between more polar aliphatic amino alcohols and less polar pyridine analogs. This specific profile, combined with its stereochemical definition, makes it a differentiated building block for combinatorial library synthesis where the goal is to systematically explore the impact of increased H-bond acceptor capacity on target engagement and permeability, without altering the core scaffold architecture [3].

Replacement of Pyridine Scaffold in Lead Optimization to Escape Structure-Activity Relationship (SAR) Plateaus

When a pyridine-based lead series (e.g., using 2-amino-2-(pyridin-2-yl)ethanol) encounters a selectivity or potency plateau, switching to the pyrimidine-based 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol can provide a non-obvious structural modification. The class-level data showing improved α6* selectivity for pyrimidine over pyridine ligands provides a rational basis for this switch. Procuring the compound as a ready-to-use building block enables a rapid SAR exploration of this hypothesis without requiring de novo synthesis of the pyrimidine core [2].

Quote Request

Request a Quote for 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.